3-Bromo-N,N-diethyl-2-fluorobenzamide is an organic compound with the molecular formula C11H13BrFNO. It is a derivative of benzamide, characterized by the presence of bromine and fluorine atoms, along with diethylamine groups attached to a benzene ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various chemical reactions involving brominated and fluorinated precursors. It serves as a useful building block in organic synthesis and has been studied for its biological activities, including its role as a reagent in synthesizing compounds with anti-obesity and kinase inhibitory properties.
3-Bromo-N,N-diethyl-2-fluorobenzamide is classified as an aromatic amide due to the presence of the amide functional group attached to an aromatic ring. Its structural features categorize it within the broader class of halogenated organic compounds, which are significant in both synthetic chemistry and pharmacology.
The synthesis of 3-Bromo-N,N-diethyl-2-fluorobenzamide can be achieved through several methods:
These synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 3-Bromo-N,N-diethyl-2-fluorobenzamide features a benzene ring substituted with bromine at the meta position relative to the amide group and fluorine at the ortho position. The diethylamine moiety contributes to its solubility and reactivity.
CC(N(C)C)C(=O)Nc1cc(Br)c(F)cc1
.3-Bromo-N,N-diethyl-2-fluorobenzamide can undergo various chemical reactions:
The mechanism of action for 3-Bromo-N,N-diethyl-2-fluorobenzamide primarily involves its interaction with biological targets such as enzymes and receptors:
Research indicates that compounds synthesized using this reagent may modulate cellular pathways related to metabolism and cell cycle regulation, potentially leading to therapeutic effects against obesity and cancer.
3-Bromo-N,N-diethyl-2-fluorobenzamide has significant applications in scientific research:
CAS No.: 147568-66-9
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: